N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isoxazole ring with a but-2-yn-1-yl chain and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of isoxazole-5-carboxamide with 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of phase-transfer catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity compared to other similar compounds. The presence of the methoxyphenoxy group also enhances its potential for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-19-12-6-2-3-7-13(12)20-11-5-4-9-16-15(18)14-8-10-17-21-14/h2-3,6-8,10H,9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTUBYFXOVPRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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